molecular formula C11H12N2O2 B2653927 methyl 2-(5-amino-1H-indol-1-yl)acetate CAS No. 1094646-15-7

methyl 2-(5-amino-1H-indol-1-yl)acetate

Cat. No. B2653927
CAS RN: 1094646-15-7
M. Wt: 204.229
InChI Key: FPNXFJVIMBJDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-amino-1H-indol-1-yl)acetate” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

methyl 2-(5-aminoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNXFJVIMBJDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5-amino-1H-indol-1-yl)acetate

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(5-nitro-1H-indol-1-yl)acetate (830 mg, 3.54 mmol) in MeOH (50 ml), a catalytic amount of PtO2 was added, and the mixture was reacted under H2 atmosphere in a Parr apparatus at 30 psi for 15 minutes. The catalyst was filtered off, the solvent was removed and crude methyl 2-(5-amino-1H-indol-1-yl)acetate was obtained and was used in the next step without any additional purification (730 mg, 3.54 mmol, quantitative yield). MS/ESI+ 205.2 [MH]+.
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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